molecular formula C10H19NO2 B13086271 2-(1-Amino-4-methylcycloheptyl)acetic acid

2-(1-Amino-4-methylcycloheptyl)acetic acid

Cat. No.: B13086271
M. Wt: 185.26 g/mol
InChI Key: FIUWJLQBMQLHOD-UHFFFAOYSA-N
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Description

2-(1-Amino-4-methylcycloheptyl)acetic acid is a compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of an amino group attached to a cycloheptyl ring, which is further substituted with a methyl group. The compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-4-methylcycloheptyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, often involving solvent-free reactions or stirring at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-4-methylcycloheptyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amine derivatives.

Scientific Research Applications

2-(1-Amino-4-methylcycloheptyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-4-methylcycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Amino-4-methylcycloheptyl)acetic acid include other amino acid derivatives and cycloheptyl-substituted compounds. Examples include:

  • 2-(1-Amino-4-methylcyclohexyl)acetic acid
  • 2-(1-Amino-4-methylcyclopentyl)acetic acid

Uniqueness

The uniqueness of this compound lies in its specific cycloheptyl ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-amino-4-methylcycloheptyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-8-3-2-5-10(11,6-4-8)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)

InChI Key

FIUWJLQBMQLHOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)(CC(=O)O)N

Origin of Product

United States

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